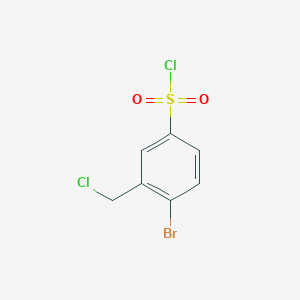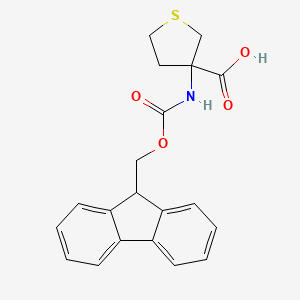
1-Chloro-4-(1-chloropropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(1-chloropropan-2-yl)benzene is an organic compound with the molecular formula C9H10Cl2 It is a derivative of benzene, where the benzene ring is substituted with a 1-chloropropan-2-yl group and a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-chloropropan-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of chlorobenzene with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(1-chloropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The alkyl side chain can be oxidized to form carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: 1-Hydroxy-4-(1-hydroxypropan-2-yl)benzene.
Oxidation: 1-Chloro-4-(1-chloropropan-2-yl)benzoic acid.
Reduction: 1-Chloro-4-(1-propyl)benzene.
Scientific Research Applications
1-Chloro-4-(1-chloropropan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-4-(1-chloropropan-2-yl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-Chloro-4-(2-chloropropan-2-yl)benzene: Similar structure but with a different substitution pattern on the propyl group.
1-Chloro-4-(prop-1-en-2-yl)benzene: Contains a double bond in the side chain, leading to different reactivity.
1-Chloro-4-(propan-2-yl)benzene: Lacks the second chlorine atom, resulting in different chemical properties.
Uniqueness: 1-Chloro-4-(1-chloropropan-2-yl)benzene is unique due to the presence of two chlorine atoms, which influence its reactivity and potential applications. The specific arrangement of substituents on the benzene ring also contributes to its distinct chemical behavior.
Properties
Molecular Formula |
C9H10Cl2 |
|---|---|
Molecular Weight |
189.08 g/mol |
IUPAC Name |
1-chloro-4-(1-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C9H10Cl2/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
DKQQMMXIWRGAER-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13214023.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid](/img/structure/B13214026.png)





![3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline](/img/structure/B13214063.png)
![Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214067.png)



![5-Ethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13214091.png)
![5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile](/img/structure/B13214100.png)
